methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]pyrimidine core. This structure combines a triazole ring fused with a pyrimidine ring, where the triazole occupies the 1,5-a position relative to the pyrimidine. Key substituents include a methyl group at position 5 and a methyl ester at position 3 (Figure 1). The compound’s molecular formula is C₉H₁₁N₅O₂, with a molecular weight of 221.22 g/mol. Its structural uniqueness lies in the triazole-pyrimidine fusion, which confers distinct electronic and steric properties compared to simpler heterocycles.
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-5-3-4-12-7(9-5)6(10-11-12)8(13)14-2/h5,9H,3-4H2,1-2H3 |
InChI Key |
COMFIEJCLJTADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(N=N2)C(=O)OC)N1 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Biginelli-like Reaction Method
One of the most efficient and eco-friendly methods involves a Biginelli-like three-component reaction combining:
- A polyfunctional aminotriazole,
- An aldehyde,
- A β-ketoester (such as ethyl 3-oxobutanoate).
This method allows regioselective synthesis of C-5 or C-7 substituted methyl esters of triazolopyrimidines under acidic or ionic liquid conditions. For example, refluxing the mixture in ethanol with citric acid as a catalyst yields the dihydro triazolopyrimidine ester derivatives. The reaction conditions can be tuned to favor the formation of either 5-methyl or 7-methyl substituted isomers.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Solvent | Ethanol | Good solubility and reaction medium |
| Catalyst | Citric acid (2.5 equiv.) | Promotes regioselective cyclization |
| Temperature | Reflux (approx. 78 °C) | Efficient reaction rate |
| Reaction Time | 4-5 hours | Good yields (16-80% depending on isomer) |
| Yield Range | 16% to 80% (depending on isomer and conditions) | Regioselective synthesis of methyl esters |
This approach reduces the number of steps and environmental impact, providing a greener synthesis route.
Condensation and Cyclization Reactions
Another method involves condensation of triazolamine derivatives with β-ketoesters or malononitrile derivatives in the presence of bases such as sodium hydride or triethylamine in solvents like ethanol or methanol. For instance:
- Reaction of triazolamine with ethyl malonate in ethanol at 80 °C using sodium hydride affords the triazolopyrimidine carboxylate in high yield (up to 94%).
- Multicomponent condensation involving triazole-4-carboxamide, cyclohexanone, and malononitrile in ethanol with triethylamine yields triazolopyrimidine derivatives efficiently (66% yield).
| Reagents | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Triazolamine + Ethyl malonate | Ethanol | NaH | 80 | 2 | 94 | High yield, base-promoted |
| Triazole-4-carboxamide + Cyclohexanone + Malononitrile | Ethanol | Triethylamine | RT or microwave | - | 66 | Multicomponent reaction |
These methods provide good yields and are adaptable for scale-up.
Coupling Reactions with Carbonyl Chlorides
Preparation of methyl esters can also be achieved by coupling reactions of triazolopyrimidine carbonyl chlorides with methyl esters or amines. For example:
- 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chloride reacts with methyl 2-aminobenzoate in dichloromethane at room temperature in the presence of DIPEA (N,N-diisopropylethylamine) to afford the corresponding methyl ester derivatives with good yields (~84-89%).
- This approach allows functionalization at the C-2 position and is useful for preparing diverse derivatives.
| Reactants | Solvent | Base | Temp | Yield (%) | Notes |
|---|---|---|---|---|---|
| Triazolopyrimidine carbonyl chloride + methyl 2-aminobenzoate | CH2Cl2 | DIPEA | Room temp | 84-89 | Mild conditions, high yield |
This method is suitable for selective functionalization and derivatization.
Other Notable Methods
- Four-component condensation reactions using amines, aldehydes, triazolamines, and 1,3-dioxinones catalyzed by p-toluenesulfonic acid in boiling water yield triazolopyrimidine derivatives in good yields (81-91%).
- Microwave-assisted syntheses and solvent-free conditions have also been explored to improve efficiency and sustainability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Biginelli-like MCR | Aminotriazole + aldehyde + β-ketoester, citric acid, EtOH | 16-80 | Regioselective, eco-friendly | Moderate yields for some isomers |
| Condensation with β-ketoesters | Triazolamine + ethyl malonate, NaH, EtOH, 80 °C | Up to 94 | High yield, straightforward | Requires strong base |
| Coupling with carbonyl chlorides | Triazolopyrimidine acid chloride + methyl ester, DIPEA, CH2Cl2 | 84-89 | Mild, selective functionalization | Requires preparation of acid chloride |
| Four-component condensation | Amine + aldehyde + triazolamine + dioxinone, p-TsOH, H2O | 81-91 | Good yields, aqueous medium | Longer reaction times |
Research Findings and Notes
- Regioselectivity is a critical factor in these syntheses, with reaction conditions (solvent, catalyst, temperature) significantly influencing the position of methyl and ester substituents on the triazolopyrimidine ring.
- Multicomponent reactions reduce the number of synthetic steps and environmental impact, aligning with green chemistry principles.
- Coupling reactions offer versatility for introducing diverse substituents at specific ring positions.
- Yields vary depending on the method and substrates but generally range from moderate to high (16% to 94%).
- Characterization data (NMR, melting point) confirm the structural integrity of synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
The following analysis compares methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate with structurally related triazolopyrimidines, pyrazolopyrimidines, and other fused heterocycles.
Structural and Substituent Variations
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Core Structure : The target compound’s [1,2,3]triazolo[1,5-a]pyrimidine core differs from pyrazolo[1,5-a]pyrimidine () and [1,2,4]triazolo[1,5-a]pyrimidine (). The triazole’s position and fused heteroatoms influence electronic properties and binding interactions.
- Substituents : Methyl and methyl ester groups in the target compound enhance lipophilicity (logP ~1.5–2.0 estimated) compared to bulkier substituents like benzyloxy-phenyl (logP ~3.5 in ) or trifluoromethyl (logP ~3.1 in ). Smaller substituents may improve metabolic stability and solubility.
Key Observations :
- The target compound likely follows a route similar to and , where aminotriazole derivatives react with acetylene dicarboxylates under acid catalysis.
Key Observations :
- Thieno-fused triazolopyrimidines (e.g., compound 4i in ) exhibit higher anticancer activity than aryl-fused analogs like triazoloquinazolines. The target compound’s pyrimidine core may offer intermediate activity, depending on substituent effects.
- Pyrazolo[1,5-a]pyrimidines () are explored for kinase inhibition, suggesting the target compound’s triazole variant could share similar targets.
Physicochemical and Pharmacokinetic Properties
Table 4: Computed Properties
Key Observations :
Biological Activity
Methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 1700570-72-4) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₁₂N₄O₂
- Molecular Weight : 196.21 g/mol
- Structure : The compound features a triazolopyrimidine core which is pivotal for its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolopyrimidine derivatives against various viruses. The compound has been evaluated for its ability to inhibit viral replication, particularly in the context of influenza and HIV.
Influenza Virus Inhibition
In a study examining triazolopyrimidine-based inhibitors of Influenza A and B viruses, this compound demonstrated notable antiviral activity. The compound was synthesized alongside other derivatives and tested in vitro using MDCK (Madin-Darby Canine Kidney) cells. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory activity against the PA-PB1 interaction crucial for viral replication:
| Compound | IC50 (μM) | EC50 (μM) | Activity Type |
|---|---|---|---|
| 36 | 1.1 | 8.0 | PA-PB1 Inhibitor |
| 31 | N/A | 25 | Viral Growth Inhibitor |
The most potent derivative in this series was compound 36 with an IC50 value of 1.1 μM against the PA-PB1 complex formation and an EC50 of 8.0 μM for inhibiting viral growth .
HIV Inhibition
The compound's efficacy was also tested against HIV-1 strains in MT4 cells. It exhibited promising results with IC50 values in the micromolar range for RNase H inhibition:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 11a | 17.7 | RNase H Inhibitor |
| 11b | 13.1 | RNase H Inhibitor |
These findings suggest that this compound could serve as a potential lead compound for developing new antiviral agents targeting both influenza and HIV .
The mechanism by which this compound exerts its antiviral effects involves the disruption of critical protein-protein interactions necessary for viral replication. For instance, the inhibition of the PA-PB1 complex formation prevents the assembly of the viral polymerase complex essential for RNA synthesis .
Case Studies and Research Findings
Several case studies have documented the effectiveness of triazolopyrimidine derivatives in various biological assays:
- Antiviral Screening : A series of compounds were screened for their ability to inhibit viral replication in cell cultures. The results indicated that structural modifications significantly impacted their efficacy.
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that specific substitutions on the triazolopyrimidine scaffold enhance antiviral activity while maintaining low toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
